5-(1-Adamantyl)-2-methoxybenzoic acid
Overview
Description
5-(1-Adamantyl)-2-methoxybenzoic acid is a compound that features an adamantane moiety attached to a methoxybenzoic acid structure. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane group into various chemical structures often enhances their physical and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-methoxybenzoic acid typically involves the introduction of the adamantyl group into a methoxybenzoic acid framework. One common method is the Friedel-Crafts alkylation reaction, where adamantane is alkylated with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(1-Adamantyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(1-Adamantyl)-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
5-(1-Adamantyl)-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability and lipophilicity imparted by the adamantyl group.
Industry: Utilized in the development of advanced materials, including nanomaterials and surface coatings.
Mechanism of Action
The mechanism of action of 5-(1-Adamantyl)-2-methoxybenzoic acid involves its interaction with biological targets through its adamantyl and methoxybenzoic acid moieties. The adamantyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and interact with membrane proteins. The methoxybenzoic acid portion can participate in hydrogen bonding and electrostatic interactions with various molecular targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylacetic acid
- 5-(1-Adamantyl)-1,3,4-thiadiazole derivatives
- 1-Adamantyl-2-pyridylhydrazone complexes
Uniqueness
5-(1-Adamantyl)-2-methoxybenzoic acid stands out due to the presence of both the adamantyl and methoxybenzoic acid groups, which confer unique physical and chemical properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(1-adamantyl)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-3-2-14(7-15(16)17(19)20)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAIYIFIAKRVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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